(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
Description
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is a chiral diamine ligand characterized by its stereospecific (S,S) configuration and aromatic 3,5-dimethylphenyl substituents. It is widely employed in asymmetric catalysis, particularly in enantioselective hydrogenation and C–C bond-forming reactions. Key properties include:
- CAS Number: 158391-59-4 (base compound) , with derivatives such as its phosphate salt (CAS: NA) also documented .
- Purity: Commercial samples are available at ≥97% HPLC purity and 99% enantiomeric excess (ee), critical for high stereochemical control in catalytic applications .
- Storage: Requires refrigeration (2–8°C) to maintain stability, indicative of sensitivity to thermal or hydrolytic degradation .
The compound’s structure combines a rigid ethylenediamine backbone with bulky 3,5-dimethylphenyl groups, which confer both steric bulk and moderate electron-donating effects. These features make it a versatile ligand for coordinating transition metals like ruthenium, rhodium, and iridium in chiral catalysts .
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
POWCVEXEFGJWNW-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Origin of Product |
United States |
Biological Activity
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is a chiral compound characterized by its unique structure featuring two 3,5-dimethylphenyl groups attached to a central ethane-1,2-diamine framework. This structural configuration imparts distinct biological activities and potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C18H26N2
- Molecular Weight : 290.42 g/mol
- CAS Number : 220665-49-6
Mechanisms of Biological Activity
Research indicates that (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine exhibits several biological activities through various mechanisms:
- Antioxidant Activity : The compound is believed to scavenge free radicals due to its phenolic structure, which is essential in reducing oxidative stress in biological systems.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
Research Findings
Recent studies have highlighted the biological activities of (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine. Below are some notable findings:
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine on colon carcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines. The results indicated significant inhibition of cell growth at varying concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antioxidant and Enzyme Inhibition
In a comparative analysis with other phenolic compounds, (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine exhibited superior antioxidant activity. Additionally, it showed effective inhibition of enzymes linked to inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, electronic, and functional differences between the target compound and its analogs:
Key Comparisons :
Steric and Electronic Profiles :
- The 3,5-dimethylphenyl groups in the target compound provide greater steric hindrance compared to unsubstituted diphenyl analogs (e.g., CAS 35132-20-8) . This bulk enhances enantioselectivity by restricting undesired conformations in catalytic intermediates .
- In contrast, trifluoromethyl-substituted analogs (CAS 1262516-72-2) exhibit electron-withdrawing effects, which stabilize electron-deficient metal centers but reduce basicity, limiting their utility in reactions requiring nucleophilic activation .
Donor Atom Influence: Phosphine-based ligands (e.g., CAS 220185-35-3) offer stronger σ-donation and π-accepting properties than diamines, favoring reactions like cross-coupling. However, diamines excel in hydrogenation due to their ability to stabilize low-oxidation-state metals .
Enantiomeric Control :
- The target compound’s 99% ee surpasses many analogs (e.g., diphenyl derivatives with unspecified ee), ensuring superior stereoselectivity in asymmetric synthesis .
Stability and Handling :
- Most diamines, including the target compound, require refrigeration (2–8°C), while phosphine ligands often demand inert atmospheres due to air sensitivity .
Catalytic Performance :
- In ruthenium complexes (e.g., TCI’s RuCl2[(S)-xylbinap][(S,S)-dpen]), the target compound’s dimethylphenyl groups optimize steric and electronic balance, outperforming bulkier ligands in hydrogenation of ketones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine with high enantiomeric purity?
- Methodology :
- Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,2S) enantiomer. For example, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization.
- Asymmetric synthesis : Employ stereoselective reductive amination of a diketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to directly yield the desired stereoisomer.
- Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry .
Q. How can the stereochemical configuration of this diamine be experimentally confirmed?
- Methodology :
- Single-crystal X-ray diffraction : Resolve the absolute configuration using SHELXL for refinement (e.g., C–C bond lengths and torsion angles of the ethane backbone and aryl groups) .
- Optical rotation : Compare observed [α]D values with literature data for (1S,2S) enantiomers.
- Circular dichroism (CD) : Analyze electronic transitions of the chiral centers in the UV-Vis range to correlate with stereochemistry .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) and compare retention times against certified reference standards. Purity >98% is achievable via gradient elution .
- NMR spectroscopy : Analyze 1H and 13C spectra for absence of impurities (e.g., residual solvents or diastereomers). Key signals include NH2 protons at δ 1.5–2.0 ppm and aryl protons at δ 6.5–7.0 ppm .
Advanced Research Questions
Q. How does the steric bulk of 3,5-dimethylphenyl groups influence the compound’s coordination behavior in transition metal catalysts?
- Methodology :
- X-ray crystallography : Resolve metal-ligand complexes (e.g., with Pd or Ru) to analyze bond angles/distances. The 3,5-dimethyl groups create a rigid, electron-rich environment, favoring η²-coordination modes .
- DFT calculations : Compare energy profiles of alternative coordination geometries (e.g., η¹ vs. η²) to explain selectivity in catalytic cycles .
Q. What experimental strategies mitigate competing coordination modes when using this diamine as a ligand?
- Methodology :
- Solvent effects : Use non-coordinating solvents (e.g., toluene or DCM) to prevent solvent-metal competition.
- Counterion selection : Employ weakly coordinating anions (e.g., BF4⁻ or BArF⁻) to stabilize the desired metal-ligand complex.
- Temperature control : Lower reaction temperatures (<0°C) reduce ligand lability and side reactions .
Q. How can discrepancies in catalytic activity data between research groups be systematically addressed?
- Methodology :
- Reproducibility checks : Standardize ligand purity (via HPLC ), metal precursors (e.g., [RuCl2(p-cymene)]2), and reaction conditions (temperature, solvent, atmosphere).
- In situ characterization : Use techniques like EXAFS or NMR to monitor ligand-metal interactions during catalysis.
- Meta-analysis : Compare crystal structures (CCDC database) to identify variations in metal-ligand bond metrics that affect reactivity .
Q. What are the challenges in scaling up asymmetric reactions using this diamine ligand?
- Methodology :
- Oxygen/moisture sensitivity : Implement Schlenk-line techniques or gloveboxes to maintain inert conditions.
- Ligand degradation : Monitor ligand stability via TLC or LC-MS under reaction conditions. Add antioxidants (e.g., BHT) if decomposition is observed.
- Product isolation : Use silica gel chromatography or crystallization to separate enantiomers, leveraging the ligand’s chiral recognition properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
